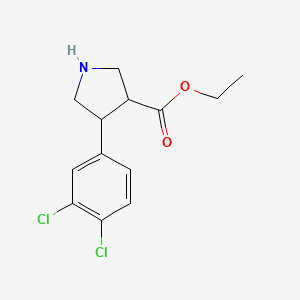
2-(3,5-Dichloro-benzoyl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H14Cl2O3 and a molecular weight of 301.17 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 3,5-dichlorobenzoyl group and a carboxylic acid group in the cis configuration.
Preparation Methods
The synthesis of cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 3,5-dichlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Catalysts and Reagents: A Lewis acid catalyst such as aluminum chloride (AlCl3) is often used to facilitate the Friedel-Crafts acylation reaction.
Chemical Reactions Analysis
cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.
Scientific Research Applications
cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
cis-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with a single chlorine atom at the 4-position of the benzoyl group.
cis-2-(3,5-Dibromobenzoyl)cyclohexane-1-carboxylic acid: This compound has bromine atoms instead of chlorine atoms in the benzoyl group.
cis-2-(3,5-Dichlorobenzoyl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cyclohexane ring.
These comparisons highlight the uniqueness of cis-2-(3,5-Dichlorobenzoyl)cyclohexane-1-carboxylic acid in terms of its specific substitution pattern and ring structure, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14Cl2O3 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H14Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h5-7,11-12H,1-4H2,(H,18,19) |
InChI Key |
JRGMSRAPYSMYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


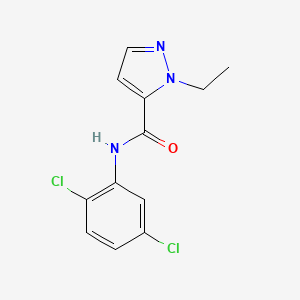
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14873290.png)
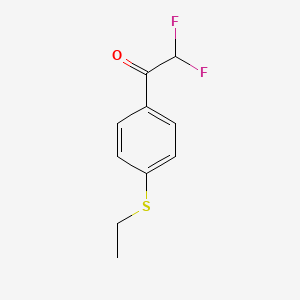
![(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanol](/img/structure/B14873305.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14873306.png)
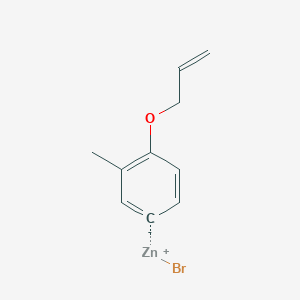
![1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14873319.png)
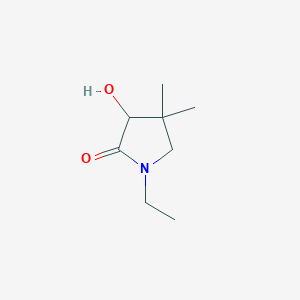
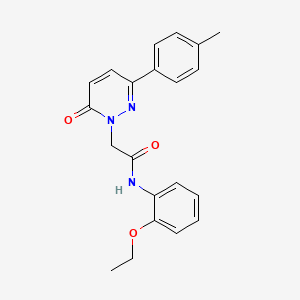
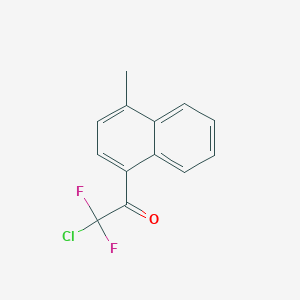
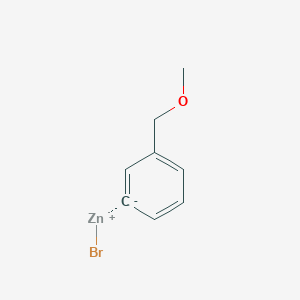
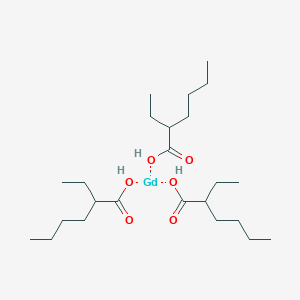
![(E,6R)-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14873358.png)
